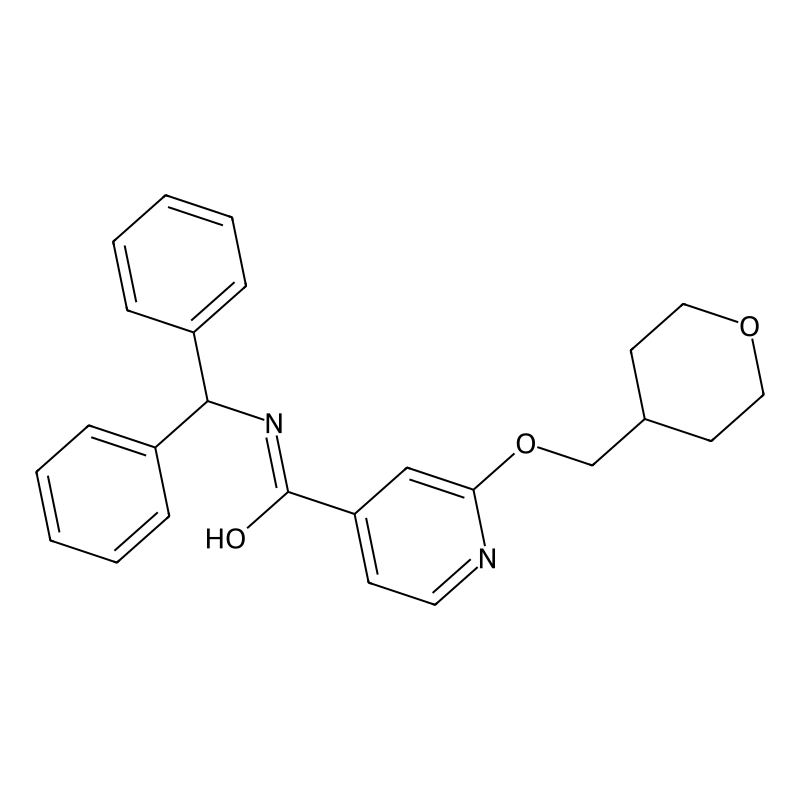

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insecticidal Activity

Specific Scientific Field:

Entomology and Pest Control

Summary:

Insect ryanodine receptor (RyR) is a promising target for novel insecticides. Researchers have designed and synthesized a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent. Among these compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited significant larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L. Molecular docking studies suggest that these compounds may act as activators of insect RyR .

Experimental Procedures:

Results:

Synthesis of 2H-Pyrans

Specific Scientific Field:

Organic Chemistry

Summary:

The 2H-pyran (2HP) ring is a structural motif found in natural products. Recent advances in synthetic methods have enabled access to 2HPs, excluding those fused to aromatic rings (e.g., 2H-chromenes). These monocyclic or fused polycyclic 2HPs serve as key intermediates in the construction of bioactive compounds .

Synthetic Methods:

Applications:

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a benzhydryl group, a tetrahydro-2H-pyran moiety, and an isonicotinamide structure. This compound belongs to a class of heterocyclic compounds that are characterized by the presence of a pyridine ring. The molecular formula for N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is , and it has significant potential in medicinal chemistry due to its structural attributes.

The tetrahydro-2H-pyran group contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes, while the benzhydryl moiety may provide additional pharmacological properties. The isonicotinamide part of the structure is known for its involvement in various biological activities, particularly in relation to nicotinic receptors.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may convert the carbonyl group into an alcohol.

- Oxidation: Oxidizing agents can be used to modify the tetrahydro-2H-pyran moiety or the benzhydryl group, potentially altering biological activity.

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits various biological activities, including:

- Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Activity: The presence of the isonicotinamide group suggests possible antimicrobial effects against certain pathogens.

- Neuroprotective Effects: Some derivatives of isonicotinamides have been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves several synthetic steps:

- Formation of the Tetrahydro-2H-pyran Moiety: This can be achieved through reactions involving diols and aldehydes under acidic conditions to form the cyclic ether.

- Synthesis of Isonicotinamide: The isonicotinamide can be synthesized from isonicotinic acid through amidation with appropriate amines.

- Coupling Reaction: The final step involves coupling the benzhydryl group with the methoxy-tetrahydro-2H-pyran derivative and isonicotinamide using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Chemical Research: It can be utilized in studies exploring structure-activity relationships within similar chemical classes.

- Agricultural Chemistry: Its antimicrobial properties may be explored for use in agrochemicals aimed at protecting crops from pathogens.

Interaction studies involving N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide focus on its binding affinity to various biological targets:

- Receptor Binding Studies: Investigating how this compound interacts with nicotinic acetylcholine receptors could provide insights into its neuropharmacological effects.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Line Studies: Assessing cytotoxicity and efficacy against different cancer cell lines to determine therapeutic potential.

Several compounds share structural similarities with N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. Below are some notable examples:

The uniqueness of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yloxy)methoxy)isonicotinamide lies in its specific combination of a benzhydryl moiety with an isonicotinamide structure, which may enhance its pharmacological profile compared to other similar compounds. Its diverse synthetic routes also allow for modifications that could lead to improved efficacy or selectivity in therapeutic applications.